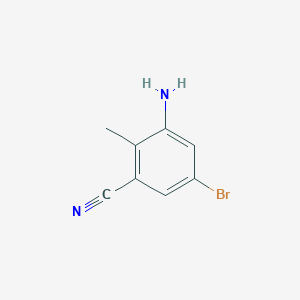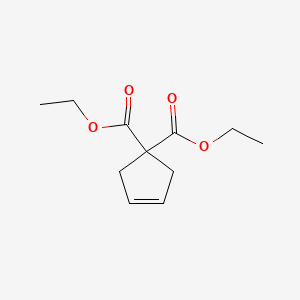
Diethyl 3-cyclopentène-1,1-dicarboxylate
Vue d'ensemble
Description
Diethyl 3-cyclopentene-1,1-dicarboxylate is a chemical compound related to various research areas, including organic synthesis and supramolecular chemistry. Although the provided papers do not directly discuss diethyl 3-cyclopentene-1,1-dicarboxylate, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related cyclopentene derivatives has been described in the literature. For instance, a method for synthesizing 3-methyl-2-cyclopenten-2-ol-1-one, a compound with a similar cyclopentene core, involves the condensation of diethyl glutarate with diethyl oxalate, followed by methylation and hydrolysis-decarboxylation steps . This method could potentially be adapted for the synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular and crystalline structures of related compounds have been determined using techniques such as X-ray analysis, NMR spectroscopy, and HSQC technique. For example, the structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazono-2-phenylcyclohexane-1,3-dicarboxylate was elucidated using these methods . These techniques could similarly be applied to diethyl 3-cyclopentene-1,1-dicarboxylate to gain insights into its molecular geometry and electronic structure.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been explored. For instance, diethyl 4-phenylethynylazulene-1,3-dicarboxylate undergoes a Friedel–Crafts-type ring closure to form cyclopent[cd]azulene derivatives . This suggests that diethyl 3-cyclopentene-1,1-dicarboxylate may also participate in similar cyclization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of diethyl 3-cyclopentene-1,1-dicarboxylate, they do discuss the properties of structurally related compounds. For example, cyclopentane-1,3-diones, which share the cyclopentane motif, exhibit pKa values in the range of carboxylic acids and have been used as isosteres for carboxylic acid functional groups . This information could be indicative of the acidity and potential reactivity of diethyl 3-cyclopentene-1,1-dicarboxylate.
Applications De Recherche Scientifique
Synthèse organique
Le Diethyl 3-cyclopentène-1,1-dicarboxylate est un intermédiaire précieux en synthèse organique. Il est utilisé pour concevoir des esters d’acides gem-dicarboxyliques de la série cyclopentène, qui sont essentiels à la synthèse de divers composés organiques . La possibilité d’introduire des groupes fonctionnels par des réactions telles que l’alkylation CH en fait un bloc de construction polyvalent pour des molécules complexes.
Chimie médicinale
En chimie médicinale, ce composé sert de précurseur dans la synthèse de molécules plus complexes qui ont des applications thérapeutiques potentielles. Par exemple, il peut être utilisé pour créer des dérivés qui pourraient interagir avec des cibles biologiques, aidant ainsi les processus de découverte et de développement de médicaments .
Agriculture
Dans le secteur agricole, le this compound pourrait être utilisé dans la synthèse d’agrochimique. Sa réactivité permet la création de composés pouvant servir de promoteurs de croissance ou de pesticides, contribuant ainsi aux stratégies de protection des cultures .
Science des matériaux
Ce composé trouve des applications en science des matériaux en raison de son potentiel à former des polymères ou des copolymères. Ces matériaux pourraient avoir des propriétés uniques adaptées à la création de nouveaux types de plastiques, de fibres ou d’autres matériaux polymériques .
Science de l’environnement
En science de l’environnement, les dérivés du this compound peuvent être explorés pour leur capacité à décomposer les polluants ou dans le cadre d’un système de capture et de neutralisation des substances dangereuses .
Biochimie
En biochimie, les dérivés du composé peuvent être utilisés pour étudier les réactions catalysées par les enzymes ou les voies métaboliques. Sa similarité structurelle avec certaines biomolécules pourrait en faire un analogue utile pour comprendre les processus biologiques .
Safety and Hazards
The compound has been assigned the hazard statement H302 , indicating that it may be harmful if swallowed. It is recommended to keep away from heat/sparks/open flames/hot surfaces .
Relevant Papers The information provided above is based on the analysis of relevant papers . These papers provide valuable insights into the properties, synthesis, and potential applications of Diethyl 3-cyclopentene-1,1-dicarboxylate.
Propriétés
IUPAC Name |
diethyl cyclopent-3-ene-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h5-6H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKIAWRITOYVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC=CC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21622-00-4 | |
| Record name | 1,1-diethyl cyclopent-3-ene-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



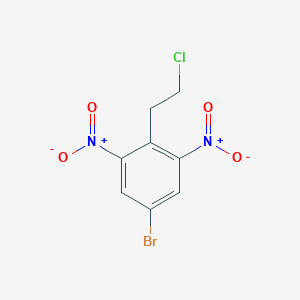

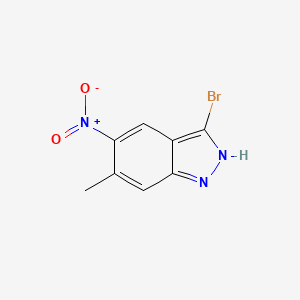
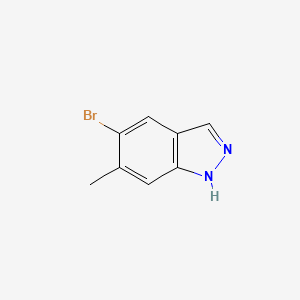
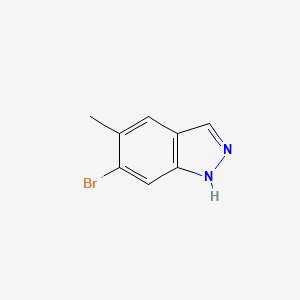
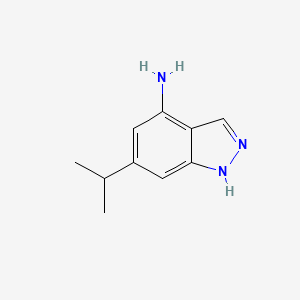

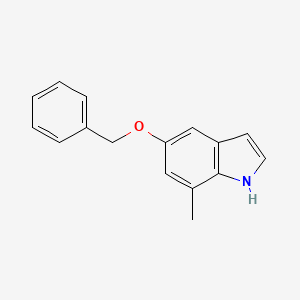
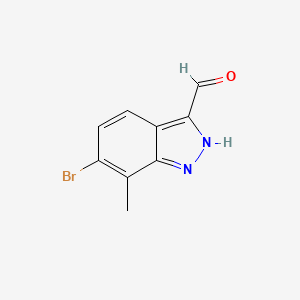
![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1292596.png)
![3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292601.png)
![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)

